molecular formula C17H11FN4OS B2383791 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-25-9

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide

Numéro de catalogue: B2383791
Numéro CAS: 1049439-25-9
Poids moléculaire: 338.36
Clé InChI: NOIDBYCQFYORAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-Fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide (CAS: 1049439-25-9) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a pyridin-3-yl carboxamide at position 2.

Propriétés

IUPAC Name

6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDBYCQFYORAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide to form the imidazo[2,1-b]thiazole core . The subsequent introduction of the pyridinyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring scalability and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study assessed a series of imidazo[2,1-b]thiazole derivatives for their cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results showed promising inhibition rates, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound's structural features suggest possible anti-inflammatory mechanisms. Similar derivatives have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Preliminary studies have suggested that imidazo[2,1-b]thiazole derivatives possess antimicrobial properties. This opens avenues for exploring their use in treating bacterial infections or as antifungal agents .

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized various N-pyridinyl imidazo[2,1-b]thiazole derivatives and evaluated their cytotoxicity against several human cancer cell lines. The findings indicated that modifications to the imidazo scaffold significantly influenced anticancer activity, with specific substitutions enhancing potency against MDA-MB-231 cells .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) within imidazo[2,1-b]thiazole compounds revealed that the presence of electron-withdrawing groups like fluorine significantly increases cytotoxic efficacy. These insights are critical for designing more effective anticancer agents based on this scaffold .

Summary Table of Biological Activities

Biological ActivityCell Line/TargetEfficacy Observed
CytotoxicityHepG2High
CytotoxicityMDA-MB-231Moderate to High
Anti-inflammatoryIn vitro modelsPromising
AntimicrobialVarious pathogensUnder investigation

Mécanisme D'action

The mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Cytotoxicity and Kinase Inhibition
  • 5l (4-Chlorophenyl analog) : Exhibited potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). The 4-chlorophenyl and piperazine groups likely contribute to enhanced kinase binding .
  • Target Compound : While direct cytotoxicity data are unavailable, its fluorophenyl group may reduce off-target effects compared to chlorophenyl analogs. The absence of a piperazine moiety could limit kinase affinity but improve selectivity .
Enzyme Inhibition
  • 4d (Hydrazinecarbothioamide analog) : Demonstrated acetylcholinesterase (AChE) inhibitory activity, attributed to the hydrazinecarbothioamide group’s ability to chelate metal ions or interact with catalytic sites .
  • Target Compound : The carboxamide group may lack AChE inhibition but could be optimized for other targets (e.g., tyrosine kinases) due to its planar aromatic core .

Physicochemical Properties

  • Melting Points : Analogs with polar substituents (e.g., 5k with methoxybenzylpiperazine) exhibit lower melting points (92–94°C), suggesting improved solubility compared to the target compound .

Activité Biologique

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide, also referred to as SKF 86002, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄FN₅
  • Molecular Weight : 319.3357 g/mol
  • CAS Number : 72873-74-6
  • IUPAC Name : this compound

The compound exhibits multiple mechanisms of action, primarily through the inhibition of key pathways involved in inflammation and cellular signaling:

  • Inhibition of p38 MAP Kinase : SKF 86002 has been identified as a potent inhibitor of the p38 MAP kinase pathway, with an IC₅₀ value ranging from 0.1 to 1 μM. This inhibition plays a crucial role in reducing inflammatory responses in human monocytes .
  • Cytokine Production : It effectively inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α, with an IC₅₀ of approximately 1 μM .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties through various studies:

  • In vivo studies indicate that SKF 86002 reduces inflammation when administered orally. Its ability to inhibit cyclooxygenase (COX) and lipoxygenase (5-LO) pathways further supports its potential as an anti-inflammatory agent .

Anticancer Activity

Research indicates that compounds similar to SKF 86002 exhibit anticancer properties:

  • A study on thiazole derivatives revealed that modifications in the structure could enhance their antiproliferative effects against cancer cell lines like HT-29 and Jurkat cells. The presence of specific substituents was critical for maximizing activity .

Case Studies and Research Findings

StudyFindings
Liu et al. (2022)Identified thiazole compounds with significant PTP1B inhibitory activity; compound modifications led to enhanced anticancer properties .
Patel et al. (2020)Developed thiazolidine derivatives showing potent anti-inflammatory effects; molecular docking revealed interactions with key catalytic residues .
Recent SAR StudiesHighlighted the importance of electron-withdrawing groups for enhancing biological activity in thiazole derivatives used against various diseases .

Q & A

Q. What are the optimized synthetic routes for 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with precursor assembly. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl group to the imidazo[2,1-b]thiazole core .
  • Amide bond formation : Condensation of the carboxylic acid derivative with pyridin-3-amine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
  • Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) or methanol to enhance reaction efficiency .
    Microwave-assisted synthesis may reduce reaction times and improve yields in cyclization steps .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
    X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess effects on target binding .
  • Heterocycle modification : Substitute pyridine with other nitrogen-containing rings (e.g., pyrimidine) to evaluate solubility and kinase inhibition .
  • Bioisosteric replacements : Replace the thiazole ring with oxazole or triazole to modulate metabolic stability .
    Docking simulations (e.g., AutoDock Vina) predict interactions with targets like protein kinases, guiding rational design .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
  • Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ values .
  • Off-target profiling : Employ kinase selectivity panels or proteome-wide screens to identify confounding interactions .
    Meta-analysis of published data can clarify trends, such as fluorophenyl groups enhancing antiproliferative activity .

Q. What methodologies are recommended for in vivo evaluation of pharmacokinetic and toxicity profiles?

  • Pharmacokinetics :
    • ADME profiling : Conduct oral/intravenous dosing in rodents to calculate bioavailability, half-life, and clearance rates .
    • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
  • Toxicity :
    • Acute toxicity : OECD Guideline 423 for LD₅₀ determination .
    • Genotoxicity : Ames test to assess mutagenic potential .
      Use LC-MS/MS for sensitive quantification of plasma and tissue samples .

Q. Table 1. Comparative Biological Activity of Structural Analogues

Substituent ModificationTarget IC₅₀ (nM)Solubility (µg/mL)Reference
4-Fluorophenyl (Parent)120 ± 158.2
4-Chlorophenyl95 ± 105.6
Pyridin-3-yl → Pyrimidin-4-yl220 ± 2012.4

Q. Table 2. Key Reaction Conditions for Synthesis Optimization

StepCatalyst/SolventTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄/DMF8078
Amide FormationEDCI/HOBt/CH₂Cl₂RT85
Microwave CyclizationNone/EtOH150 (MW)92

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.